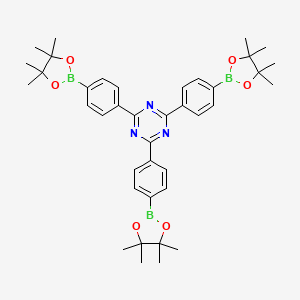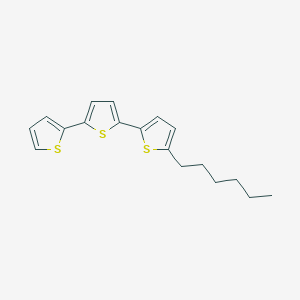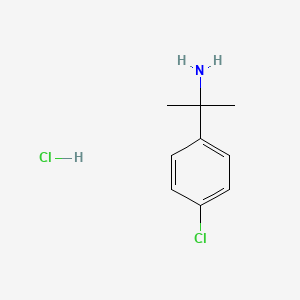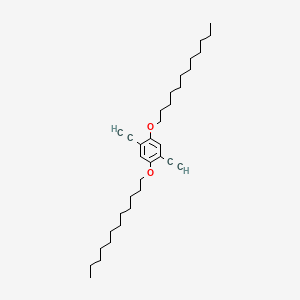
(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate, also known as (S)-BDPB-H2PO4, is an organic compound that is widely used in scientific research applications. It is a chiral phosphoric acid ester that acts as a reagent in a variety of chemical and biochemical reactions. It is a stable compound that is easily synthesized and has a wide range of applications.
Applications De Recherche Scientifique
Flame Retardants and Environmental Safety
Phosphorus-based Flame Retardants
Research highlights the growing interest in halogen-free solutions, focusing on phosphorus-based flame retardants due to their good thermal stability, high efficiency, and low volatility. These compounds are pivotal in enhancing the flame retardancy of polymers like polycarbonate and its blends, with specific mention of bridged aromatic diphenyl phosphates and metal salts of dialkylphosphonic acid as effective in various plastics and polymeric materials (Levchik & Weil, 2006).
Toxicity and Human Health Impact
The safety and environmental impact of organophosphorus flame retardants, including their toxicity and influence on human health, are under scrutiny. Although these compounds are used extensively in various industries, their neurotoxic, fertility, reproductive, and carcinogenic effects are a concern, necessitating further research and careful consideration in their application (Bruchajzer, Frydrych, & Szymańska, 2015).
Agricultural and Environmental Applications
- Phosphorus Utilization in Agriculture: Phosphorus is a crucial nutrient for plant growth, but its availability in soil is limited. The potential of phosphate solubilizing microorganisms (PSM) to convert insoluble phosphorus forms into accessible ones is significant for sustainable agriculture. This approach can enhance the efficiency of phosphorus fertilizers, including rock phosphates, and contribute to addressing the global phosphorus resource challenge (Behera et al., 2014).
Materials Science and Technology
- Development of New Materials: Research into phosphorus compounds extends to the development of new materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic applications. The versatility of phosphorus-based materials in electronics highlights the importance of understanding and innovating within the realm of phosphorus chemistry to create more efficient, sustainable, and environmentally friendly technologies (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,57,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFROSIXQYJFKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)


![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)







